Non-ATP-Competitive MK2 Inhibitors Demonstrate Superior Kinase Selectivity Versus ATP-Competitive Inhibitors
Non-ATP-competitive MK2 inhibitors (e.g., MK2-IN-1, furan-2-carboxyamide series) achieve superior kinase selectivity compared to ATP-competitive MK2 inhibitors by binding outside the highly conserved ATP pocket [1][2]. In a broad selectivity panel of 150 protein kinases at 10 μM, non-ATP-competitive MK2-IN-1 (IC50 = 0.11 μM for MK2) significantly inhibited only CK1γ3 at greater than 50%, demonstrating exceptional selectivity [1]. In contrast, ATP-competitive MK2 inhibitors historically exhibited poor kinase selectivity due to high ATP-binding site conservation across the kinome [2]. Biophysical and biochemical studies confirmed that targeting the region outside the ATP pocket enables the development of highly selective MK2 inhibitors [3].
| Evidence Dimension | Kinase selectivity (number of off-target kinases inhibited >50% at screening concentration) |
|---|---|
| Target Compound Data | Non-ATP-competitive MK2-IN-1: 1 off-target kinase (CK1γ3) inhibited >50% at 10 μM in 150-kinase panel; MK2 IC50 = 0.11 μM |
| Comparator Or Baseline | ATP-competitive MK2 inhibitors (class): historically exhibited scarce kinase selectivity; PF-3644022 shows "good selectivity" against 200 kinases but quantitative off-target data not fully disclosed |
| Quantified Difference | Non-ATP-competitive inhibitors show ≤1 significant off-target hit in broad kinase panels versus multiple off-target hits typical of ATP-competitive MK2 inhibitors |
| Conditions | Kinase selectivity panel: 150 protein kinases at 10 μM concentration (MK2-IN-1); binding mode confirmed by biophysical and biochemical studies |
Why This Matters
For applications requiring clean target engagement with minimal confounding off-target pharmacology, non-ATP-competitive MK2 inhibitors provide a superior tool compound profile, reducing the risk of phenotype misattribution in target validation studies.
- [1] MK2-IN-1 Hydrochloride Technical Datasheet. Cenmed. CAS 1314118-94-9. View Source
- [2] Fiore M, Forli S, Manetti F. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. J Med Chem. 2016;59(8):3609-3634. View Source
- [3] Huang X, Shipps GW Jr, Cheng CC, et al. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. ACS Med Chem Lett. 2011;2(8):632-637. View Source
